2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)acetamide
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Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Future Directions
Thiazole derivatives, including this compound, have shown promising biological activities, suggesting their potential for development into therapeutic agents . Future research could focus on further exploring the biological activities of this compound, optimizing its synthesis, and investigating its mechanism of action.
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS2/c15-9-2-1-3-10(6-9)17-14-18-11(8-22-14)7-12(20)19-13-16-4-5-21-13/h1-6,8H,7H2,(H,17,18)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMBZLFBPCGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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